molecular formula C19H22N2O5 B5229486 2-(4-isopropyl-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

2-(4-isopropyl-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No. B5229486
M. Wt: 358.4 g/mol
InChI Key: PLELVJGRPQWQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropyl-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, also known as IMANOL, is a novel compound with potential therapeutic applications. It belongs to the class of nitroaromatic compounds, which have been extensively studied for their pharmacological properties. IMANOL has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-(4-isopropyl-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is not fully understood. However, it has been proposed that it exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines and oxidative stress.
Biochemical and physiological effects:
2-(4-isopropyl-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-isopropyl-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is its potential therapeutic applications in the treatment of various diseases. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for further research.
However, one of the limitations of 2-(4-isopropyl-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is its relatively low solubility in aqueous solutions, which may limit its use in some experimental settings. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-(4-isopropyl-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide. One direction is to further investigate its potential therapeutic applications in the treatment of various diseases such as inflammatory diseases, oxidative stress-related diseases, and cancer.
Another direction is to investigate its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in vivo. This will provide valuable information for the development of potential therapeutic agents based on 2-(4-isopropyl-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide.
Furthermore, the development of novel synthetic methods for 2-(4-isopropyl-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide and its derivatives may lead to the discovery of new compounds with improved pharmacological properties. Overall, the study of 2-(4-isopropyl-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(4-isopropyl-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide involves the reaction of 4-isopropyl-3-methylphenol with 4-methoxy-2-nitroaniline in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then treated with acetic acid and acetic anhydride to yield 2-(4-isopropyl-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide. The synthesis method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

2-(4-isopropyl-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition, 2-(4-isopropyl-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. This makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Furthermore, 2-(4-isopropyl-3-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. This makes it a potential candidate for the treatment of various types of cancer.

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-12(2)16-7-5-15(9-13(16)3)26-11-19(22)20-17-8-6-14(25-4)10-18(17)21(23)24/h5-10,12H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLELVJGRPQWQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-2-nitrophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide

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